molecular formula C18H21BN2O4 B12282934 Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate

Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate

Cat. No.: B12282934
M. Wt: 340.2 g/mol
InChI Key: WCRNCRQUQIGICK-UHFFFAOYSA-N
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Description

Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate is a complex organic compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure, which includes a pyrimidine ring and a benzoate ester, makes it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate nitriles and amidines under acidic or basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and sensors.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the transfer of the aryl group to the target molecule, forming a new biaryl compound. This process involves the formation of a palladium complex, oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

Methyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzoate is unique due to its combination of a pyrimidine ring and a benzoate ester, which provides distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C18H21BN2O4

Molecular Weight

340.2 g/mol

IUPAC Name

methyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzoate

InChI

InChI=1S/C18H21BN2O4/c1-17(2)18(3,4)25-19(24-17)14-10-20-15(21-11-14)12-7-6-8-13(9-12)16(22)23-5/h6-11H,1-5H3

InChI Key

WCRNCRQUQIGICK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3=CC(=CC=C3)C(=O)OC

Origin of Product

United States

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